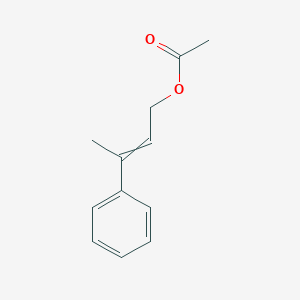

3-Phenyl-2-butenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20883-16-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-phenylbut-2-enyl acetate |

InChI |

InChI=1S/C12H14O2/c1-10(8-9-14-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

NVIVTRAAPVVZKY-UHFFFAOYSA-N |

SMILES |

CC(=CCOC(=O)C)C1=CC=CC=C1 |

Canonical SMILES |

CC(=CCOC(=O)C)C1=CC=CC=C1 |

Other CAS No. |

20883-16-3 |

Origin of Product |

United States |

Contextualization of Allylic and Phenyl Substituted Esters in Synthetic Chemistry

Allylic and phenyl-substituted esters are highly valued intermediates in organic synthesis due to their inherent reactivity and versatility. The allylic functional group, characterized by a double bond adjacent to an ester, provides a reactive handle for a wide array of chemical transformations. This is largely due to its ability to act as an excellent leaving group, particularly in the presence of transition metal catalysts.

One of the most prominent applications of allylic esters is in transition metal-catalyzed reactions, such as the Tsuji-Trost allylation. nih.gov In these reactions, a palladium catalyst facilitates the substitution of the acetate (B1210297) group with a nucleophile, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org This methodology is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular frameworks from simpler precursors. Furthermore, the use of chiral ligands in these catalytic systems can induce asymmetry, leading to the formation of enantiomerically enriched products, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. diva-portal.org

The incorporation of a phenyl group into the ester, as seen in 3-Phenyl-2-butenyl acetate, introduces additional layers of complexity and control. The phenyl ring can exert significant electronic and steric effects on the reactivity of the molecule. For instance, it can influence the regioselectivity and stereoselectivity of reactions by stabilizing intermediates or directing the approach of reagents. The synthesis of phenyl-substituted compounds is a significant area of research, with methods developed for their preparation through cross-coupling reactions and other transformations. conicet.gov.ar

Moreover, the precise synthesis of substituted allylic acetates is a field of active investigation. Biocatalysis, utilizing enzymes such as lipase (B570770), has emerged as a powerful tool for the regioselective acetylation of diols, providing access to specific isomers of allylic acetates that may be difficult to obtain through traditional chemical methods. researchgate.netresearchgate.net This enzymatic approach highlights the sophisticated control that can be achieved in the preparation of these valuable synthetic intermediates. researchgate.netresearchgate.net The related compound, 3-butenyl acetate, has also been noted as a substrate in hydroformylation reactions, further demonstrating the utility of this class of compounds in industrial processes. google.com

Research Significance and Potential Applications of 3 Phenyl 2 Butenyl Acetate

Chemo- and Regioselective Classical Synthesis Routes

Classical synthesis of this compound and its derivatives involves carefully controlled reaction pathways to ensure the desired isomeric product with high purity.

Esterification Strategies for Butenyl Acetate Formation

The direct esterification of 3-phenyl-2-buten-1-ol is a primary route to this compound. ontosight.ai This process typically involves the reaction of the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. ontosight.ai For instance, the alcohol can be dissolved in a solvent like dry diethyl ether with pyridine, followed by the dropwise addition of acetyl chloride in an ice bath. The reaction proceeds at room temperature until completion.

Another approach involves the condensation of isobutene, formaldehyde, and a carboxylic acid in a high-pressure reactor to produce the corresponding 3-methyl-3-buten-1-ol (B123568) carboxylate ester, which can then be hydrolyzed. google.com

| Reactants | Reagents | Conditions | Product | Ref |

| 3-phenyl-2-buten-1-ol | Acetic anhydride or acetyl chloride, base | Room temperature | This compound | ontosight.ai |

| (E)-4-phenylbut-3-en-2-ol | Acetyl chloride, pyridine | Ice bath, then room temperature (24h) | (E)-4-Phenylbut-3-en-2-yl acetate | |

| Isobutene, formaldehyde, carboxylic acid | None (high-pressure) | High pressure | 3-methyl-3-buten-1-ol carboxylate | google.com |

Carbon-Carbon Bond Formation with Phenyl and Butenyl Moieties

The construction of the carbon skeleton of this compound can be achieved through various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. organic-chemistry.org

One common strategy involves the reaction of organometallic reagents with aldehydes or ketones. organic-chemistry.org For example, the synthesis of 1-phenylbut-3-en-2-ol, a precursor to a related acetate, can be achieved by the reduction of 4-phenyl-3-buten-2-one (B7806413) with sodium borohydride (B1222165) in ethanol (B145695) at low temperatures.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds between aryl and alkenyl groups. researchgate.net These reactions typically involve an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.net The Friedel-Crafts acylation is another method to introduce an acyl group to an aromatic ring, which can be a step in the synthesis of phenyl-containing butenyl structures. chemrevise.org

| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |

| Reduction | 4-phenyl-3-buten-2-one | Sodium borohydride, ethanol | 1-Phenylbut-3-en-2-ol | |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Palladium complex | Biaryl derivatives | researchgate.net |

| Friedel-Crafts Acylation | Benzene (B151609), Acyl chloride | Anhydrous aluminium chloride | Phenyl ketone | chemrevise.org |

Stereocontrolled Approaches in Synthesis of Butenyl Derivatives

Achieving specific stereochemistry in the synthesis of butenyl derivatives is crucial for their application in areas like natural product synthesis. acs.orgnih.gov Various stereocontrolled methods have been developed to control the geometry of the double bond and the chirality of any stereocenters.

Cross-metathesis reactions have been utilized for the stereocontrolled synthesis of the AB ring segment of ciguatoxin, which contains a dihydroxybutenyl substituent. core.ac.uk The use of specific catalysts and protecting groups can influence the stereochemical outcome of these reactions. core.ac.uk

[2+2] Cycloaddition reactions of isocyanates to sugar vinyl ethers have been shown to produce azetidin-2-ones with good to moderate yields and diastereoselectivity, which is influenced by steric factors. psu.edu Additionally, organocatalyzed methods are emerging for the enantiocontrolled synthesis of cyclobutane (B1203170) derivatives. mdpi.com

| Reaction Type | Key Feature | Application Example | Ref |

| Cross-Metathesis | Stereocontrol of double bond geometry | Synthesis of AB ring segment of ciguatoxin | core.ac.uk |

| [2+2] Cycloaddition | Diastereofacial differentiation | Synthesis of azetidin-2-ones from sugar vinyl ethers | psu.edu |

| Organocatalysis | Enantiocontrolled synthesis | Synthesis of chiral cyclobutane derivatives | mdpi.com |

Microwave-Assisted Synthetic Enhancements for Analogous Compounds

Microwave-assisted organic synthesis (MAOS) has gained significant attention as an eco-friendly and efficient method for accelerating chemical reactions. sharif.edu This technique offers several advantages over conventional heating, including shorter reaction times, higher yields, and increased product purity. biointerfaceresearch.com

Microwave irradiation has been successfully applied to the synthesis of various esters. For example, the hydrolysis of ethyl cinnamates to their corresponding carboxylates can be achieved in high yields using potassium carbonate in ethanol under microwave irradiation. acs.org The synthesis of lactose (B1674315) octaacetate from lactose and acetic anhydride also demonstrates the efficiency of microwave assistance, with high yields obtained in significantly reduced reaction times compared to conventional methods. biointerfaceresearch.comresearchgate.net

| Reaction | Reactants | Conditions | Yield | Time | Ref |

| Hydrolysis | Ethyl cinnamates | K2CO3/ethanol, microwave (180 °C) | 98% | 20 min | acs.org |

| Esterification | Lactose, Acetic anhydride | Sodium acetate, microwave (700 W) | 85-90% | 15-20 min | biointerfaceresearch.comresearchgate.net |

| Esterification | Guar gum, Acid anhydride | Iodine, microwave (600 W) | High | 15 min | sharif.edu |

Biocatalytic Synthesis of Acetate Esters

Biocatalysis, the use of enzymes as catalysts in organic synthesis, offers a green and highly selective alternative to traditional chemical methods. utupub.fi Lipases are particularly useful enzymes for the synthesis of esters due to their ability to function in non-aqueous environments and their high chemo-, regio-, and stereoselectivity. utupub.fijmbfs.org

Enzyme-Catalyzed Esterification and Transesterification (e.g., Lipase-Mediated Reactions)

Lipases are widely employed for the synthesis of various esters through esterification and transesterification reactions. jmbfs.org These enzymes can catalyze the formation of esters from an alcohol and a carboxylic acid (esterification) or by transferring an acyl group from one ester to an alcohol (alcoholysis). jmbfs.org

The regioselective acetylation of 2-aryl-2-butene-1,4-diols has been achieved using porcine pancreas lipase (B570770) (PPL), yielding 3-aryl-4-hydroxy-2-butenyl acetates in high yields. researchgate.net Similarly, the lipase from Candida antarctica (Novozym 435) has been used for the regioselective deacetylation of hydroquinone (B1673460) diacetate, a key step in the synthesis of artepillin C. tandfonline.comtandfonline.com Lipases have also been instrumental in the kinetic resolution of racemic alcohols and amines, allowing for the preparation of enantiomerically pure compounds. researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Yield/Selectivity | Ref |

| Porcine Pancreas Lipase (PPL) | Regioselective acetylation | 2-Aryl-2-butene-1,4-diols | 3-Aryl-4-hydroxy-2-butenyl acetates | 83-93% yield | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Regioselective deacetylation | Hydroquinone diacetate | 4-Hydroxy-2,6-di(3-methyl-2-butenyl)phenyl acetate | Quantitative yield, perfect regioselectivity | tandfonline.comtandfonline.com |

| Amano Lipase PS (Burkholderia cepacia) | Kinetic resolution | Racemic 3-(1-amino-3-butenyl)pyridine | Enantioenriched chloroacetamide and amine | 96% e.e. and 99% e.e. respectively | researchgate.net |

Development and Application of Novel Biocatalysts in Complex Molecule Synthesis

The synthesis of complex molecules, including specific chiral esters like this compound, has been significantly advanced by the development and application of novel biocatalysts. nih.govumich.edu Enzymes, functioning as nature's catalysts, offer unparalleled reactivity and selectivity, often under mild reaction conditions that are challenging to replicate with traditional chemical methods. uci.edu The three-dimensional architecture of an enzyme's active site allows for the precise construction of chemical bonds with exceptional site-, chemo-, and stereoselectivity. umich.edu This has positioned biocatalysis as a vital tool in modern specialty chemical manufacturing. nih.gov

The power of biocatalysis is particularly evident in the synthesis of esters, where lipases and esterases are frequently employed. researchgate.netnih.gov These enzymes catalyze esterification, transesterification, and hydrolysis reactions with high efficiency. nih.govnih.gov Lipases such as those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Porcine Pancreas Lipase (PPL) are widely used for producing valuable flavor and fragrance esters. medcraveonline.comscispace.com The enzymatic approach is often preferred due to its high catalytic efficiency, mild reaction conditions, and the ease of separation of products, contributing to a more environmentally friendly process. medcraveonline.com

For structures related to this compound, such as (E)-4-arylbut-3-en-2-yl esters, lipases have been investigated for enantioselective hydrolysis in kinetic resolutions. lookchem.com This demonstrates the potential for creating enantiomerically pure forms of these compounds. Research into the regioselective acetylation of structurally similar 2-aryl-2-butene-1,4-diols using Porcine Pancreas Lipase (PPL) highlights the precise control achievable with biocatalysts. In these studies, PPL selectively catalyzed the acetylation of the primary hydroxyl group, leaving the tertiary hydroxyl group untouched, to afford 3-aryl-4-hydroxy-2-butenyl acetates in excellent yields. researchgate.net This high regioselectivity avoids the need for complex protecting group strategies often required in conventional organic synthesis. umich.edu

The development of novel biocatalysts is an ongoing field, with protein engineering and directed evolution enabling the creation of enzymes with broader substrate scopes, enhanced catalytic efficiency, and tailored selectivities for non-natural substrates. nih.govrsc.orgnih.gov For instance, enzyme foams have been developed from crosslinked enzymes, creating porous, solid catalysts that are highly resistant and allow for efficient production of high-quality compounds under more sustainable conditions. gesundheitsindustrie-bw.de These advanced biocatalytic methods are crucial for the efficient and selective synthesis of complex molecules like this compound. uci.edu

Table 1: Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols using Porcine Pancreas Lipase (PPL) Data sourced from research on the acetylation of 2-aryl-2-butene-1,4-diols with vinyl acetate in the presence of PPL. researchgate.net

| Entry | Aryl Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 3-Phenyl-4-hydroxy-2-butenyl acetate | 89 |

| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-hydroxy-2-butenyl acetate | 93 |

| 3 | 4-Methylphenyl | 3-(4-Methylphenyl)-4-hydroxy-2-butenyl acetate | 88 |

| 4 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-4-hydroxy-2-butenyl acetate | 87 |

| 5 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-hydroxy-2-butenyl acetate | 83 |

Green Chemistry Principles and Sustainable Biocatalytic Production

Biocatalysis is a cornerstone technology for implementing the principles of green chemistry in industrial production. numberanalytics.comnih.gov Its adoption is driven by increasing environmental regulations and consumer demand for sustainable products. portlandpress.comnovonesis.com The enzymatic synthesis of fine chemicals, including esters for the flavor, fragrance, and pharmaceutical industries, offers a greener and more efficient alternative to traditional chemical methods. nih.govchemistryjournals.net

The advantages of biocatalysis align directly with several of the twelve principles of green chemistry. mdpi.comrsc.org Enzymes are biodegradable catalysts derived from renewable resources, satisfying the principle of using renewable feedstocks. rsc.orgomicsonline.org They operate under mild conditions, typically at ambient temperatures and pressures and in aqueous media, which significantly reduces energy consumption and minimizes the use of hazardous organic solvents. numberanalytics.comchemistryjournals.net This adherence to designing for energy efficiency and using safer solvents contributes to inherently safer processes. novonesis.commdpi.com

Furthermore, the high selectivity of enzymes leads to the formation of specific products with minimal by-products, which aligns with the principles of waste prevention and atom economy. numberanalytics.commdpi.com This specificity reduces the need for extensive purification steps, which in turn decreases waste generation and lowers production costs. novonesis.com In the context of ester synthesis, solvent-free systems or the use of green solvents can be employed, further enhancing the environmental profile of the process. scispace.comresearchgate.net The integration of biocatalysis with continuous processing technologies, such as flow chemistry, presents further opportunities to enhance productivity and sustainability in chemical manufacturing. numberanalytics.comportlandpress.com By leveraging nature's catalysts, biocatalysis provides a pathway to more sustainable, cost-effective, and environmentally responsible chemical synthesis. omicsonline.org

Table 2: Alignment of Biocatalytic Ester Synthesis with Green Chemistry Principles This table illustrates how biocatalytic methods adhere to the core tenets of green chemistry.

| Green Chemistry Principle | Application in Biocatalytic Ester Synthesis |

| 1. Waste Prevention | High selectivity of enzymes (e.g., lipases) minimizes by-product formation, leading to cleaner reaction profiles and less waste. numberanalytics.comportlandpress.com |

| 2. Atom Economy | Enzymatic reactions are highly specific, maximizing the incorporation of starting materials into the final product. mdpi.com |

| 5. Safer Solvents & Auxiliaries | Reactions can often be conducted in water or in solvent-free systems, reducing the need for volatile and hazardous organic solvents. scispace.comchemistryjournals.net |

| 6. Design for Energy Efficiency | Biocatalytic processes operate under mild conditions (ambient temperature and pressure), significantly lowering energy requirements compared to conventional synthesis. chemistryjournals.netmdpi.com |

| 7. Use of Renewable Feedstocks | Enzymes themselves are derived from renewable biological sources. omicsonline.org The substrates, such as alcohols and carboxylic acids, can also be from natural origins. unimi.it |

| 9. Catalysis | Enzymes are highly efficient and selective catalysts, used in small amounts and capable of being recycled, which is superior to stoichiometric reagents. nih.govmdpi.com |

Elucidation of Reaction Mechanisms and Catalytic Pathways for 3 Phenyl 2 Butenyl Acetate Formation

Mechanistic Investigations of Organometallic-Catalyzed Reactions Involving Phenyl-Butenyl Systems

The formation of 3-phenyl-2-butenyl acetate (B1210297) via organometallic catalysis is predominantly achieved through palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction. nih.govacs.org The generally accepted mechanism for these transformations involves several key steps. The process is initiated by the coordination of a palladium(0) complex to the double bond of an allylic substrate. nih.gov This is followed by oxidative addition, where the leaving group is displaced, leading to the formation of a cationic (η³-allyl)palladium intermediate. nih.gov This π-allylpalladium complex is a crucial intermediate that dictates the regiochemical and stereochemical course of the reaction.

Once the (η³-allyl)palladium intermediate is formed, a nucleophile attacks one of the two termini of the allyl system. nih.gov In the context of forming an acetate ester, this can occur through an external acetate source or via rearrangement. The regioselectivity of the nucleophilic attack on unsymmetrical allyl intermediates, such as a 1-phenyl-3-methyl-allyl system, is a critical aspect. nih.gov The outcome is governed by a combination of factors including the electronic properties of the allyl fragment, steric hindrance from the catalyst's ligands, and the nature of the solvent and counterion. nih.gov For phenyl-substituted systems, nucleophilic attack often occurs at the terminus distal to the bulky phenyl group, but this can be modulated by the ligand environment. nih.gov

Mechanistic studies employing techniques like deuterium (B1214612) labeling have provided deeper insights, supporting an outer-sphere nucleophilic addition to the π-allylpalladium intermediate. chemrxiv.org In some variations of these reactions, particularly those involving C-H activation, the acetate can play a dual role, acting not only as a potential nucleophile but also as a base to facilitate the initial C-H bond cleavage. dtu.dk Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping the energy landscapes of these reactions, identifying transition states, and rationalizing observed selectivities. nih.govdtu.dk

| Catalyst System | Substrate Type | Key Mechanistic Feature | Reference |

| Palladium(0) / Phosphine Ligands | Allylic Acetates/Carbonates | Formation of a cationic (η³-allyl)Pd intermediate via oxidative addition. | nih.gov |

| Palladium / Chiral Phosphoric Acid | Allylic Alcohols | Synergistic catalysis where the acid acts as a chiral anion in the enantio-determining step. | chemrxiv.org |

| Palladium(II) Acetate / Ligand | Allylbenzenes (via C-H activation) | Acetate-assisted C-H bond cleavage to form the allyl-palladium intermediate. | dtu.dk |

| Palladium / DAP Ligands | Allylic Alcohols | Enables reactions on previously unreactive substrates for constructing fully-substituted stereocenters. | chemrxiv.org |

Stereochemical Outcomes and Diastereoselectivity in Synthetic Transformations

Controlling the diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex molecules like 3-phenyl-2-butenyl acetate, which can exist as different stereoisomers. The geometry of the intermediate (η³-allyl)palladium complex is crucial in determining the stereochemical outcome. nih.gov These intermediates can exist as syn and anti diastereomers, and their relative stability and reactivity influence the final product distribution. DFT investigations have shown that for some substituted allylic systems, nucleophilic attack may occur preferentially on the anti-allyl isomer to generate the product. nih.gov

The use of chiral ligands is the most common strategy for achieving enantioselectivity. These ligands coordinate to the palladium center and create a chiral environment that differentiates the transition states leading to the two possible enantiomers. acs.org A notable approach involves synergistic catalysis, combining a palladium catalyst with a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). chemrxiv.org In such systems, the CPA can act as a chiral anion, guiding the nucleophile to one face of the π-allylpalladium intermediate in the enantio-determining step, thereby achieving high levels of enantioselectivity. chemrxiv.org The choice of ligand can dramatically influence which stereoisomer is formed and to what degree.

| Catalytic System | Stereochemical Control Method | Typical Outcome | Reference |

| Pd(0) / Achiral Ligands | Substrate Control / Double Inversion | Net retention of configuration. | nih.gov |

| Pd(0) / Chiral Phosphine Ligands | Asymmetric Induction via Chiral Pocket | High enantiomeric excess (ee) of one enantiomer. | acs.org |

| Pd / Chiral Phosphoric Acid (CPA) | Synergistic Catalysis / Chiral Anion | High enantioselectivity through outer-sphere stabilization. | chemrxiv.org |

| Pd(0) / PHOX or Trost Ligands | Asymmetric Decarboxylative Reactions | High regio- and enantioselectivities. | acs.org |

Kinetic Studies and Reaction Pathway Analysis for Ester Formation

Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters on the catalytic cycle, offering a deeper understanding of the reaction pathway for ester formation. For organometallic-catalyzed reactions, determining the rate-limiting step is a key objective of kinetic analysis. dtu.dk

| Kinetic Parameter | Method of Investigation | Finding/Implication | Reference |

| Kinetic Isotope Effect (KIE) | Comparison of rates for deuterated vs. non-deuterated substrates. | Determines if C-H bond breaking is the rate-limiting step. A value of 2.6 indicates it is a significant, but not the only, rate-influencing step. | dtu.dk |

| Reaction Rate Constant (k) | Monitoring reactant/product concentration over time at various temperatures. | Quantifies reaction speed. Increases with temperature, allowing for the calculation of activation energy. | researchgate.netijert.org |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T). | The minimum energy required for the reaction to occur. Lower Ea implies a faster reaction. | researchgate.net |

| Deuterium Scrambling | Analysis of deuterium distribution in reactants and products over time. | Indicates the reversibility of steps like C-H activation. Its absence suggests an irreversible step. | dtu.dk |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 2 Butenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, spin-spin couplings, and through-space correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

Proton (¹H) NMR: The predicted ¹H NMR spectrum of 3-phenyl-2-butenyl acetate (B1210297) would exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and acetate protons. The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.5 ppm). The vinylic proton, coupled to the allylic methylene (B1212753) protons, would likely appear as a triplet downfield (δ ~5.8 ppm) due to the influence of the adjacent phenyl group and the double bond. The allylic methylene (CH₂) protons adjacent to the acetate oxygen are deshielded and would be expected around δ 4.7 ppm as a doublet. The methyl group on the double bond would appear as a singlet around δ 2.1 ppm, and the acetate methyl protons would also be a sharp singlet, typically around δ 2.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to show 10 unique carbon signals, as two pairs of aromatic carbons would be equivalent due to symmetry. The carbonyl carbon of the acetate group would have the largest chemical shift (δ ~170 ppm). The carbons of the phenyl ring are expected in the δ 126-140 ppm range, with the ipso-carbon (attached to the double bond) being the most downfield of this group. The olefinic carbons would appear around δ 125-138 ppm. The methylene carbon (CH₂) of the allylic acetate is predicted around δ 65 ppm, while the two methyl carbons would be found at higher field (δ ~21 ppm for the acetate methyl and δ ~16 ppm for the vinylic methyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenyl-2-butenyl Acetate

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O (Acetate) | - | - | ~170.5 |

| C-ipso (Aromatic) | - | - | ~141.0 |

| C-alkene (C-Ph) | - | - | ~137.0 |

| C-ortho (Aromatic) | ~7.40 | Doublet (d) | ~128.5 |

| C-meta (Aromatic) | ~7.35 | Triplet (t) | ~128.0 |

| C-para (Aromatic) | ~7.25 | Triplet (t) | ~126.0 |

| C-alkene (CH) | ~5.80 | Triplet (t) | ~124.0 |

| CH₂ (Allylic) | ~4.70 | Doublet (d) | ~65.0 |

| CH₃ (Acetate) | ~2.05 | Singlet (s) | ~21.0 |

| CH₃ (Vinylic) | ~2.15 | Singlet (s) | ~16.5 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the key correlation would be a cross-peak between the vinylic proton (δ ~5.80 ppm) and the allylic methylene protons (δ ~4.70 ppm), confirming their three-bond (³J) coupling. No other correlations would be expected, as the other proton groups are isolated as singlets. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu The expected HSQC spectrum would show correlations between the predicted proton and carbon signals listed in Table 1, for example: (δH ~7.40 / δC ~128.5), (δH ~5.80 / δC ~124.0), (δH ~4.70 / δC ~65.0), (δH ~2.05 / δC ~21.0), and (δH ~2.15 / δC ~16.5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for piecing together the molecular structure. sdsu.eduyoutube.com Key expected correlations for this compound would include:

The allylic methylene protons (δH ~4.70) showing correlations to the carbonyl carbon (δC ~170.5), the vinylic CH carbon (δC ~124.0), and the other vinylic carbon (δC ~137.0).

The acetate methyl protons (δH ~2.05) showing a strong correlation to the carbonyl carbon (δC ~170.5).

The vinylic methyl protons (δH ~2.15) showing correlations to the two vinylic carbons (δC ~137.0 and δC ~124.0) and the ipso-aromatic carbon (δC ~141.0).

The vinylic proton (δH ~5.80) showing correlations to the allylic CH₂ carbon (δC ~65.0), the vinylic methyl carbon (δC ~16.5), and the ipso- and ortho-aromatic carbons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is dominated by polar functional groups. For this compound, the most prominent absorption would be the strong C=O stretching vibration of the ester group, expected in the range of 1735-1750 cm⁻¹. Other key bands would include the C-O stretching vibrations of the ester at 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, the C=C stretching of the alkene around 1670 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H stretching from both sp² (aromatic/vinylic, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) carbons.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, showing strong signals for symmetric, non-polar bonds. The C=C bonds of the phenyl ring (~1600 cm⁻¹) and the alkene (~1670 cm⁻¹) are expected to produce strong Raman signals. The symmetric C-H stretching of the methyl groups would also be prominent. The C=O stretch of the ester, while strong in IR, would be weaker in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

| Aromatic/Vinylic C-H Stretch | 3020-3080 | 3020-3080 | Medium / Strong |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Medium / Strong |

| Ester C=O Stretch | ~1740 | ~1740 | Very Strong / Weak |

| Alkene C=C Stretch | ~1670 | ~1670 | Medium / Strong |

| Aromatic C=C Stretch | ~1600, ~1580, ~1490, ~1450 | ~1600, ~1580, ~1490, ~1450 | Medium-Strong / Strong |

| Ester C-O Stretch (C-O-C) | ~1230 | ~1230 | Strong / Medium |

| Ester C-O Stretch (O-C-C) | ~1050 | ~1050 | Medium / Medium |

| Aromatic C-H Out-of-Plane Bend | 690-770 | Weak | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly conjugated systems. The chromophores in this compound are the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the ester. The conjugation between the phenyl ring and the double bond creates an extended π-system.

This system is expected to give rise to a strong π → π* transition, likely resulting in a maximum absorption (λmax) in the range of 250-280 nm. A weaker, shorter-wavelength absorption may be associated with the benzene (B151609) ring itself (the "benzenoid" band). Additionally, the carbonyl group of the ester can undergo a weak, symmetry-forbidden n → π* transition, which would likely be obscured by the much stronger π → π* absorptions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-resolution mass spectrometry provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Molecular Formula Verification: The molecular formula of this compound is C₁₂H₁₄O₂. The calculated monoisotopic mass is 190.0994 g/mol . labshake.comchemspider.com HRMS analysis should confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion ([M]⁺˙) at m/z = 190 would be observed. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key predicted fragmentation pathways include:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetates, leading to a fragment corresponding to the alcohol [M - 42]⁺˙.

Loss of the acetoxy radical (•OCOCH₃): This would produce a stable allylic/benzylic cation [M - 59]⁺ at m/z = 131.

Loss of acetic acid (CH₃COOH): A rearrangement followed by the loss of a neutral acetic acid molecule would yield an ion [M - 60]⁺˙ at m/z = 130.

Formation of the acetyl cation: Cleavage of the ester C-O bond would result in a prominent peak from the acetyl cation [CH₃CO]⁺ at m/z = 43, which is often the base peak for acetate esters.

Benzylic cleavage: Fragmentation of the side chain could lead to the formation of ions related to the stable tropylium (B1234903) cation (m/z = 91).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity of Fragment |

| 190 | Molecular Ion [C₁₂H₁₄O₂]⁺˙ |

| 148 | [M - CH₂CO]⁺˙ (Loss of ketene) |

| 131 | [M - •OCOCH₃]⁺ (Loss of acetoxy radical) |

| 130 | [M - CH₃COOH]⁺˙ (Loss of acetic acid) |

| 115 | [C₉H₇]⁺ (Further fragmentation, e.g., loss of methyl from 130) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acetyl cation, likely base peak) |

Computational Chemistry and Quantum Chemical Investigations of 3 Phenyl 2 Butenyl Acetate

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine the optimized, or most stable, three-dimensional geometry of a molecule by finding the arrangement that corresponds to the lowest total energy. nih.gov For 3-Phenyl-2-butenyl acetate (B1210297), a DFT calculation, commonly using a functional like B3LYP with a basis set such as 6-31G(d,p), would precisely calculate key structural parameters.

The process involves starting with an initial guess of the molecule's geometry and iteratively adjusting the positions of the atoms until a minimum energy state is reached. mdpi.com This "geometry optimization" provides detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. These parameters are crucial for understanding the molecule's stability and physical properties.

Illustrative Optimized Geometry Parameters: Below is a table representing typical data that would be generated from a DFT geometry optimization of 3-Phenyl-2-butenyl acetate.

| Parameter | Atoms Involved | Illustrative Value |

| Bond Lengths | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| O-C (alkenyl) | 1.44 Å | |

| C=C (alkenyl) | 1.34 Å | |

| C-C (phenyl-alkenyl) | 1.49 Å | |

| C-C (aromatic avg.) | 1.39 Å | |

| Bond Angles | ||

| O=C-O (ester) | 124.5° | |

| C-O-C (ester) | 117.0° | |

| C=C-C (alkenyl) | 125.2° | |

| Dihedral Angle | ||

| Phenyl ring vs. C=C plane | 35.8° |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energy of these different conformers and the energy barriers between them. organicchemistrytutor.com By systematically rotating key bonds—such as the C-O and C-C single bonds in the acetate and butenyl groups—and calculating the energy at each step, a potential energy surface or energy landscape can be constructed. frontiersin.org

This landscape reveals the most stable conformers (local energy minima) and the transition states (energy maxima) that separate them. nih.govacs.org Such an analysis for this compound would identify the preferred spatial orientation of the phenyl ring relative to the acetate group, which is critical for understanding its interactions and reactivity.

Illustrative Conformational Energy Profile: This table illustrates a simplified energy profile for the rotation around the O-C(alkenyl) bond, showing key conformers.

| Dihedral Angle (C=O)-O-C-C | Conformation Name | Relative Energy (kJ/mol) |

| 0° | Syn-periplanar (eclipsed) | 15.0 (Energy Maximum) |

| 60° | Syn-clinal (gauche) | 4.5 |

| 120° | Anti-clinal (eclipsed) | 12.0 |

| 180° | Anti-periplanar (staggered) | 0.0 (Global Minimum) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acs.org

Illustrative FMO Properties: The following table shows representative FMO data that would be obtained from a DFT calculation.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.65 |

| Ionization Potential (I) | Approx. -EHOMO | 6.85 |

| Electron Affinity (A) | Approx. -ELUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

Natural Bonding Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Charge Analysis

Illustrative NBO Analysis Data:

| Atom | Natural Atomic Charge (e) |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.48 |

| O (ester ether) | -0.35 |

| C (phenyl, avg.) | -0.15 |

| H (methyl, avg.) | +0.12 |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. scribd.com This analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates a chemical bond. univ-reims.fr The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond. uni-muenchen.de For shared (covalent) interactions, ∇²ρ is typically negative, while for closed-shell (ionic, van der Waals) interactions, it is positive. A QTAIM study would precisely characterize the covalent and non-covalent interactions within this compound.

Illustrative QTAIM Data for Key Bond Critical Points (BCPs):

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

| C=O | 0.38 | -0.65 | Covalent (polar) |

| C=C | 0.31 | -0.82 | Covalent |

| C-O | 0.24 | +0.15 | Polar Covalent |

| C-C (phenyl) | 0.29 | -0.75 | Covalent |

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and understand its vibrational behavior. dtic.mil By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational frequencies can be determined. dtic.mil These frequencies correspond to the absorption peaks observed in an Infrared (IR) spectrum.

For this compound, a DFT calculation could generate a theoretical IR spectrum. umass.edu While calculated frequencies are often systematically higher than experimental ones due to approximations and the absence of anharmonicity, they can be corrected using a scaling factor. acs.org Comparing the scaled theoretical spectrum with an experimental one helps in assigning specific vibrational modes (e.g., C=O stretch, C=C stretch) to the observed peaks, providing a detailed confirmation of the molecular structure.

Illustrative Correlation of IR Spectroscopic Data:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3180 | 3053 | 3000-3100 |

| C-H Stretch (Aliphatic) | 3055 | 2933 | 2850-3000 |

| C=O Stretch (Ester) | 1815 | 1742 | 1735-1750 |

| C=C Stretch (Aromatic) | 1660 | 1594 | 1580-1610 |

| C=C Stretch (Alkenyl) | 1720 | 1651 | 1640-1680 |

| C-O Stretch (Ester) | 1285 | 1234 | 1200-1250 |

Chemical Reactivity and Derivatization Strategies for 3 Phenyl 2 Butenyl Acetate

3-Phenyl-2-butenyl acetate (B1210297) is a versatile organic compound possessing multiple reactive sites: the carbon-carbon double bond, the phenyl ring, and the ester functional group. This structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. The reactivity at each of these sites can be selectively targeted through careful choice of reagents and reaction conditions.

Environmental Dynamics and Research on Degradation Pathways of Acetate Esters in the Environment

Biodegradation and Abiotic Transformation Mechanisms of Related Acetate (B1210297) Compounds

The persistence of acetate esters in the environment is largely determined by their susceptibility to biotic and abiotic degradation processes. The primary mechanism for the breakdown of these compounds is the hydrolysis of the ester bond. nih.govmdpi.com

Abiotic Transformation: Abiotic hydrolysis is a chemical process in which a water molecule cleaves the ester bond, yielding a carboxylic acid (acetic acid in this case) and an alcohol. nih.gov The rate of this reaction is influenced by environmental factors such as pH and temperature. researchgate.net For instance, the hydrolysis of ester bonds in cellulose (B213188) acetate is promoted by acidic conditions (H+ ions), leading to weight loss of the material. mdpi.com While thermodynamically favorable, the accumulation of simple thiolated acetate derivatives in geological settings is considered unlikely due to the high free energy change of their hydrolysis and correspondingly low equilibrium constants. nih.gov

Biodegradation: Biodegradation is a key process for the removal of acetate esters from the environment. Microorganisms, such as bacteria and fungi, produce enzymes called esterases that catalyze the hydrolysis of the ester bond. nih.gov The degradation of vinyl acetate, for example, proceeds through the hydrolysis of the ester bond to yield acetic acid and vinyl alcohol, which then quickly tautomerizes to acetaldehyde. nih.gov The acetate anion itself exhibits high biodegradability, with studies showing 99% degradation after seven days under anaerobic conditions with activated sludge. nih.gov

The chemical structure of the ester significantly affects its biodegradability. Studies on alkyl esters in marine sediment have shown that factors such as total carbon number, branching of the alcohol or acid moiety, and the presence of unsaturated bonds influence the rate and completeness of anaerobic biodegradation. researchgate.net Phthalate (B1215562) esters with shorter alkyl chains are generally more readily biodegraded than those with longer chains. researchgate.net

Table 1: Summary of Degradation Mechanisms for Acetate Esters

| Degradation Mechanism | Description | Key Factors | Relevant Compounds Discussed |

| Abiotic Hydrolysis | Chemical cleavage of the ester bond by water. | pH, Temperature | Cellulose Acetate, Thiolated Acetate Derivatives |

| Biodegradation | Enzymatic hydrolysis of the ester bond by microorganisms. | Microbial Activity, Ester Structure (Chain Length, Branching), Oxygen Availability | Vinyl Acetate, Alkyl Esters, Phthalate Esters |

Volatilization and Atmospheric Fate Modeling of Volatile Organic Compounds (VOCs)

Many acetate esters, including likely 3-Phenyl-2-butenyl acetate, are classified as Volatile Organic Compounds (VOCs) due to their tendency to vaporize at ambient temperatures. Once they volatilize into the atmosphere, they are subject to a complex series of chemical and physical processes.

Volatilization: Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase, becoming an atmospheric pollutant. aidic.it VOCs can enter the atmosphere from various sources, including industrial emissions and off-gassing from consumer products. The vapor pressure of a compound is a key determinant of its volatilization rate; for esters, this generally decreases with increasing molecular weight. oup.com

Atmospheric Fate and Modeling: The atmospheric chemistry of VOCs has a significant influence on air quality, contributing to the formation of pollutants like ozone and secondary organic aerosols (SOA). acs.orgcolumbia.edu The primary removal pathway for most VOCs in the atmosphere is oxidation, initiated by reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO3•) at night. acs.org This gas-phase oxidation is a multigenerational process involving a large number of secondary compounds. copernicus.org

To predict the environmental impact of these compounds, scientists use complex chemical transport models. acs.org

Explicit Chemical Mechanisms: Models like the Generator of Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) are used to describe the detailed oxidation of organic compounds in the gas phase and their subsequent transfer to the atmospheric aqueous phase (e.g., cloud droplets or aerosols). copernicus.org

Air Quality Models: The Community Multiscale Air Quality (CMAQ) model is another tool used to investigate the sources and sinks of VOCs and their impact on atmospheric oxidation capacity and the formation of pollutants like ozone and fine particulate matter. acs.org

Model Reduction: Because complete representations of VOC oxidation chemistry are computationally immense, algorithms are developed to reduce the complexity of these mechanisms, making them usable in large-scale atmospheric simulations while maintaining accuracy. columbia.edu

Modeling studies show that under cloudy conditions, a significant fraction of the oxidized carbon from VOCs can partition into the aqueous phase, where it can undergo further processing. copernicus.org

Table 2: Atmospheric Dynamics of Volatile Organic Compounds (VOCs)

| Process | Description | Key Influences | Modeling Approach |

| Volatilization | Entry of the compound into the atmosphere from surfaces. | Vapor Pressure, Temperature, Airflow | - |

| Gas-Phase Oxidation | Reaction with atmospheric oxidants (e.g., •OH, NO3•, O3). | Sunlight, NOx levels, Oxidant Concentrations | Explicit Chemical Mechanisms (e.g., GECKO-A) |

| Aqueous Partitioning | Dissolving of oxidized products into cloud water/aerosols. | Water Content, Solubility of Oxidation Products | Explicit Chemical Mechanisms (e.g., GECKO-A) |

| Aerosol Formation | Condensation of low-volatility oxidation products to form Secondary Organic Aerosols (SOA). | VOC structure, Oxidant levels | Air Quality Models (e.g., CMAQ) |

Environmental Fate and Transport in Aquatic and Terrestrial Systems

When released into the environment, acetate esters can enter aquatic and terrestrial systems through industrial effluents, runoff, and atmospheric deposition. frontiersin.org Their subsequent movement and persistence are governed by a combination of physical, chemical, and biological processes. Much of the detailed research in this area has focused on phthalate esters, which can serve as a proxy for understanding the behavior of other esters. frontiersin.orgnih.gov

Aquatic Systems: In aquatic environments, the fate of acetate esters is primarily controlled by biodegradation, sorption to sediment, and hydrolysis. oup.com

Solubility and Partitioning: Water solubility is a critical factor. Esters with lower molecular weights are generally more water-soluble and mobile, while higher molecular weight esters have a greater tendency to adsorb to suspended solids and sediments. oup.com This partitioning behavior significantly affects their bioavailability and degradation rates.

Biodegradation: Biodegradation is considered the most significant fate process for many esters in aquatic environments. oup.com Both aerobic and anaerobic microorganisms can break down these compounds. However, degradation rates can be slower in anaerobic, cold, or nutrient-poor (oligotrophic) environments. oup.com

Terrestrial Systems: In soil and sediment, the primary processes affecting the transport of acetate esters are sorption and biodegradation.

Sorption: Esters can bind to soil organic matter, which reduces their mobility and can limit their transport to groundwater. This process is influenced by the compound's chemical properties and the soil's organic carbon content.

Leaching and Transport: Less sorptive esters may leach through the soil profile and potentially contaminate groundwater. The movement of these compounds is also affected by water flow through the soil.

Plant Uptake: Some esters can be absorbed from the soil by plant roots and translocated to other parts of the plant. mdpi.comnih.gov Studies on agricultural fields have shown that phthalate esters can accumulate in crops, with the amount of accumulation related to the concentration in the soil. mdpi.com

Table 3: Environmental Fate and Transport Processes for Esters

| Environmental Compartment | Dominant Process | Description | Factors Influencing the Process |

| Aquatic (Water Column) | Biodegradation | Microbial breakdown of the ester. | Microbial population, Temperature, Oxygen, Nutrients |

| Hydrolysis | Chemical breakdown by water. | pH, Temperature | |

| Aquatic (Sediment) | Sorption | Binding of the ester to sediment particles. | Organic carbon content, Ester molecular weight |

| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen. | Redox potential, Microbial population | |

| Terrestrial (Soil) | Sorption | Binding of the ester to soil organic matter. | Organic matter content, Soil texture, Moisture |

| Leaching | Downward movement through the soil profile with water. | Water solubility, Sorption coefficient, Rainfall | |

| Terrestrial (Biota) | Plant Uptake | Absorption and accumulation by plants. | Soil concentration, Plant species, Translocation factor |

Q & A

Q. What are the recommended methods for synthesizing 3-Phenyl-2-butenyl acetate in laboratory settings?

A common approach involves esterification of 3-Phenyl-2-butenol with acetic anhydride under acidic catalysis (e.g., sulfuric acid). Purification typically employs fractional distillation or column chromatography. For structural validation, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. Ensure reaction progress is monitored via thin-layer chromatography (TLC) to optimize yield .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound at –20°C in airtight, amber glass vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For aqueous stability, prepare buffered solutions (e.g., acetate buffer, pH 3.6–5.6) to minimize ester degradation. Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as acetates may irritate mucous membranes .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- 1H/13C NMR : Assign peaks for the vinyl (δ 5.5–6.0 ppm) and acetate (δ 2.0–2.3 ppm) groups.

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹).

- GC-MS : Use electron ionization (EI) to identify molecular ion peaks (m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. These models help rationalize reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution. Quantum chemical data can also guide solvent selection by simulating solvation effects .

Q. What strategies resolve discrepancies in reported solubility data for this compound across different studies?

Discrepancies often arise from variations in solvent polarity, temperature, and measurement techniques. Standardize protocols using saturated solutions equilibrated at 25°C for 24 hours. Validate via UV-Vis spectroscopy or gravimetric analysis. For polar solvents (e.g., DMSO), account for hydrogen bonding interactions that may alter solubility profiles .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

For reactions like FeCl3-catalyzed halogenation of the α,β-unsaturated ester, perform pseudo-first-order kinetics under varying [FeCl3]. Monitor intermediate formation via stopped-flow UV-Vis spectroscopy. Arrhenius plots (ln k vs. 1/T) reveal activation energy, while isotopic labeling (e.g., D2O) can track proton transfer steps .

Q. What methodologies address challenges in quantifying trace impurities in this compound samples?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 254 nm separates impurities like unreacted alcohol or acetic acid. For sub-ppm detection, couple liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) .

Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s membrane permeability in lipid bilayer studies?

Divergent results may stem from bilayer composition (e.g., phosphatidylcholine vs. cholesterol content). Use fluorescence anisotropy or atomic force microscopy (AFM) to correlate permeability with membrane rigidity. Control temperature (e.g., phase transition thresholds) and ionic strength to isolate variables .

Q. What experimental designs mitigate artifacts in metabolic pathway studies involving this compound?

Avoid enzymatic degradation artifacts by pre-treating cell lysates with protease inhibitors. Use isotopic tracers (e.g., 13C-labeled acetate) to track metabolic incorporation via LC-MS. Validate findings with knockout cell lines lacking esterase activity .

Methodological Resources

- Synthetic Protocols : Refer to analogous esterification methods for phenylacetoacetate derivatives .

- Safety Guidelines : Follow NIOSH-approved respirator standards (e.g., OV/AG/P99 filters) for aerosolized acetate handling .

- Computational Tools : Access NIST thermochemical databases for enthalpy/entropy values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.